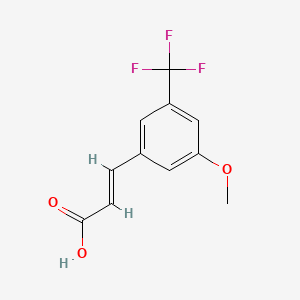

3-Methoxy-5-(trifluoromethyl)cinnamic acid

Descripción general

Descripción

3-Methoxy-5-(trifluoromethyl)cinnamic acid, also known as MTFCA, is a significant chemical compound that has shown promising results in various scientific experiments. It is an off-white crystalline powder .

Molecular Structure Analysis

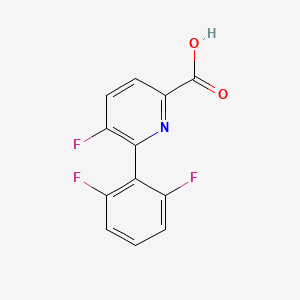

The molecular formula of 3-Methoxy-5-(trifluoromethyl)cinnamic acid is C11H9F3O3 . Its average mass is 246.183 Da and its monoisotopic mass is 246.050385 Da .Physical And Chemical Properties Analysis

3-Methoxy-5-(trifluoromethyl)cinnamic acid is an off-white crystalline powder . Its IUPAC name is (2E)-3-[3-methoxy-5-(trifluoromethyl)phenyl]-2-propenoic acid . The compound is liquid-viscous at ambient temperature .Aplicaciones Científicas De Investigación

Phenylalanine Ammonia-lyase (PAL) Elucidation

3-Methoxy-5-(trifluoromethyl)cinnamic acid derivatives have been used to study the properties of phenylalanine ammonia-lyase (PAL), an enzyme critical in the phenylpropanoid biosynthesis pathway. These derivatives, specifically 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid, have shown inhibitory activity on PAL, and their biotinylated variants enable specific photolabeling of the enzyme. This research contributes to understanding the regulation of phenylpropanoid biosynthesis in plants (Hashimoto, Hatanaka, & Nabeta, 2000).

Role in Natural Sources and Food Products

Methoxylated derivatives of cinnamic acid, including 3-methoxy-5-(trifluoromethyl)cinnamic acid, are key constituents in the formation of the pro-health potential of food products. They exhibit antimicrobial, antidiabetic, anticancer, and various protective activities. Research on their natural sources, bioavailability, metabolism, and pharmacokinetics has significant implications for their use in the food and pharmaceutical industries (Rychlicka, Rot, & Gliszczyńska, 2021).

Antioxidant Properties

Studies have examined the antioxidant properties of 1,3,4-thiadiazole derivatives including 2- and 3-methoxy cinnamic acids. These studies are pivotal in understanding the antioxidant potential of these compounds, especially in relation to their structure and electronic properties (Gür, Muğlu, Çavuş, Güder, Sayiner, & Kandemirli, 2017).

Anticancer Research

Research into the cytotoxic activity of esters derived from cinnamic acid, including 3-methoxy-5-(trifluoromethyl)cinnamic acid, has shown promise in the development of new drugs. These studies focus on the synthesis and characterization of these derivatives and their efficacy against various human tumor cell lines (Gonçalves, Frota de Farias, Silva, Pessoa, Zocolo, Zampieri, de Lemos, & Monte, 2021).

Magnetic Property Studies

The association of lanthanide ions with derivatives of cinnamic acid, including 3-methoxy-5-(trifluoromethyl)cinnamic acid, has led to the synthesis of discrete and extended architectures with interesting magnetic properties. These studies contribute to the understanding of field-induced slow relaxation of magnetization in these complexes (Khalfaoui, Beghidja, Long, Boussadia, Beghidja, Guari, & Larionova, 2017).

Safety And Hazards

Direcciones Futuras

The use of cinnamic acid, including derivatives like 3-Methoxy-5-(trifluoromethyl)cinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . These cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties .

Propiedades

IUPAC Name |

(E)-3-[3-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-9-5-7(2-3-10(15)16)4-8(6-9)11(12,13)14/h2-6H,1H3,(H,15,16)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVYEXUYVALSAZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-(trifluoromethyl)cinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B1457197.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)

![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)

![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)

![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)